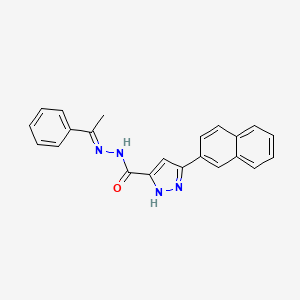
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a pyrrole ring fused with a ketone group and a phenyl substituent at the nitrogen atom. Pyrrolones are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For example, the compound can be synthesized by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one in the presence of a base .
Another method involves the reaction of diynones with primary amines, followed by cyclization. This method provides high yields and regioselective formation of the desired product .
Industrial Production Methods
Industrial production of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium and gold salts as catalysts in the ring-closure of acetylenic ketones containing an amide group is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Pyrrolidones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Applications De Recherche Scientifique
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal complex catalysis.
Biology: Exhibits anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used as a flame retardant and in the design of nanocatalysts.
Mécanisme D'action
The mechanism of action of 3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group at the nitrogen atom. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
65172-10-3 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
LOJDBGHEMGGHNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11985842.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11985849.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11985861.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)

![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B11985883.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)

